4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (4-ATFT) is an important pharmaceutical compound due to its multiple applications in the scientific research field. It is a thiol-containing heterocyclic compound that has been used in the synthesis of various bioactive compounds and has been studied for its potential applications in drug design and development. 4-ATFT has been used in the synthesis of diverse biologically active compounds that have been studied for their potential therapeutic activities. In addition, 4-ATFT has been used in the synthesis of compounds with potential anti-cancer, anti-inflammatory, anti-tumor, and anti-viral activities.
Scientific Research Applications
Synthesis and Structural Features
- Derivatives of 1,2,4-triazole, including compounds structurally related to 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, are noted for their broad spectrum of biological activities, such as antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer activities, along with low toxicity. These properties make them promising for research into their chemical structure and biological activity, and for the purposeful search of biologically active substances (Aksyonova-Seliuk et al., 2018).
Corrosion Inhibition
- A study on a structurally similar compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), demonstrated its efficacy as a corrosion inhibitor for copper in saline environments. The compound was found to behave as a mixed type inhibitor with cathodic predominance, forming a protective film on copper surfaces (Chauhan et al., 2019).
Antimicrobial Activities
- Compounds derived from 4-amino-1,2,4-triazole, including variants of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, have been evaluated for their antimicrobial properties. These studies suggest potential uses in combating microbial infections (Bayrak et al., 2009).
Interaction with Aldehydes
- Research into the reactivity of similar compounds with aldehydes has been conducted, indicating potential applications in organic synthesis and the development of new chemical entities (Zozulynets et al., 2021).
Physicochemical Properties
- Investigations into the physicochemical properties of derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol are important for understanding their behavior in various environments and for the development of new pharmaceuticals (Kravchenko et al., 2018).
Antitumor Activity
- Some studies have focused on the synthesis of 1,2,4-triazole derivatives and their evaluation for antitumor properties, indicating potential applications in cancer treatment (Ovsepyan et al., 2018).
Green Synthesis
- The environmentally friendly synthesis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives has also been explored, highlighting the importance of sustainable chemical processes (Rajurkar & Shirsath, 2017).
DNA Methylation Inhibition
- New derivatives of 4H-1,2,4-triazole-3-thiol have been synthesized and studied for their effect on the methylation level of tumor DNA, opening avenues for research in gene regulation and cancer therapy (Hovsepyan et al., 2018).
Molecular Structure Analysis
- The detailed molecular structure analysis of compounds related to 4-amino-1,2,4-triazole offers insights into their chemical properties and potential applications in various fields of chemistry and pharmacology (Sarala et al., 2006).
properties
IUPAC Name |
4-amino-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3N4S/c4-3(5,6)1-8-9-2(11)10(1)7/h7H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUZXHZTENNONS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=S)N1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381707 | |
Record name | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
24848-20-2 | |
Record name | 24848-20-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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